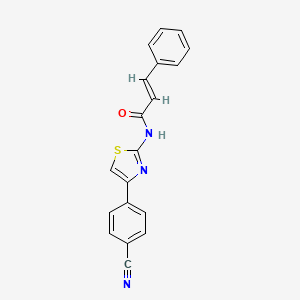

N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c20-12-15-6-9-16(10-7-15)17-13-24-19(21-17)22-18(23)11-8-14-4-2-1-3-5-14/h1-11,13H,(H,21,22,23)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMJTLMQROGMKE-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide typically involves the reaction of 4-cyanophenylthiazole with cinnamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then heated to promote the coupling of the reactants, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The thiazole ring and the cyanophenyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications to the thiazole structure can enhance its antimicrobial effectiveness, making it a candidate for developing new antibiotics .

Anticancer Properties

N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide has been investigated for its anticancer potential. A study focusing on similar thiazole derivatives reported promising results against human breast adenocarcinoma (MCF7) cell lines, indicating that the compound may inhibit cancer cell proliferation . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is crucial for effective cancer treatment.

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been explored as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- A study published in 2019 evaluated a series of thiazole derivatives for their antimicrobial and anticancer activities. The findings showed that certain modifications significantly enhanced their potency against MCF7 cells .

- Another investigation focused on structure-activity relationships (SAR) revealed that specific substitutions on the thiazole ring could lead to improved binding affinity to target enzymes involved in cancer progression .

Comparative Analysis Table

| Property/Activity | This compound | Similar Thiazole Derivatives |

|---|---|---|

| Antimicrobial Activity | Promising against Gram-positive/negative bacteria | Variable effectiveness |

| Anticancer Activity | Effective against MCF7 cell line | Varies based on structure |

| Acetylcholinesterase Inhibition | Potentially active | Confirmed in other studies |

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by affecting cellular pathways involved in cell proliferation and survival . It may also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-phenylthiazol-2-yl)cinnamamide: This compound shares a similar structure but lacks the cyanophenyl group, which may result in different biological activities.

Remodelin: A compound with a similar thiazole ring structure, used for its effects on nuclear shape and chromatin compaction.

Uniqueness

N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide is unique due to the presence of the cyanophenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring and a cinnamamide moiety, which are known for their diverse biological activities. The presence of the cyanophenyl group enhances the compound's interaction with biological targets, potentially improving its efficacy.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Recent studies have indicated that compounds with thiazole and cinnamamide structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the nanomolar range against breast (MCF-7), prostate (PC-3), and liver (HepG2) cancer cells .

- Antimicrobial Effects :

- Enzyme Inhibition :

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups (like cyano) enhances binding affinity to target enzymes or receptors.

- Linker Length : Variations in the length of the linker between the thiazole and cinnamamide moieties can significantly affect potency. Shorter linkers often result in decreased activity due to reduced spatial orientation for optimal interaction with biological targets .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antiproliferative Studies : A study synthesized various N-(4-phenylthiazol-2-yl)cinnamamide derivatives, revealing that certain modifications led to enhanced potency against MCF-7 cells, with some derivatives showing IC50 values as low as 0.07 µM .

- Antimicrobial Activity : Research on thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, with structure modifications leading to improved efficacy compared to standard antibiotics .

- In Silico Studies : Computational analyses have been employed to predict the binding affinity of this compound to various targets, aiding in the design of more potent derivatives .

Data Tables

Q & A

Q. How can researchers optimize the synthetic yield of N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide?

The synthesis of this compound typically involves multi-step routes, including thiazole ring formation, acylation, and functional group modifications. Key optimization strategies include:

- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF or dichloromethane for solubility and reactivity) .

- Catalysts : Use of anhydrous AlCl₃ for acetylation or Pd-based catalysts for coupling reactions to enhance regioselectivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final product purity .

Yield improvements (e.g., from 45% to 72%) are achieved by optimizing stoichiometry and avoiding side reactions like over-acylation .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted intermediates) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 388.0982 for C₂₁H₁₄N₃OS) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1680 cm⁻¹) .

- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .

Q. What in vitro models are suitable for preliminary anti-tumor activity screening?

- Cell Lines : Human cancer cell lines (e.g., MCF-7, A549, HeLa) are used to assess IC₅₀ values via MTT assays .

- Kinase Inhibition Assays : Evaluate inhibition of Nek2 and Hec1 kinases using fluorescence-based ADP-Glo™ assays, with comparisons to reference inhibitors (e.g., staurosporine) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced Research Questions

Q. How do structural modifications, such as substituents on the phenyl ring, influence the compound’s biological activity?

- Electron-Withdrawing Groups (e.g., -CN, -F) : Enhance kinase binding affinity by increasing electrophilicity. For example, 4-cyanophenyl substitution improves Nek2 inhibition (IC₅₀ = 0.8 μM vs. 2.1 μM for unsubstituted analogs) .

- Hydrophobic Substituents (e.g., -OCH₃, -CF₃) : Improve membrane permeability but may reduce solubility. Methoxy groups decrease platelet aggregation activity, while acetoxy groups increase it .

- Comparative Studies : Analogues like N-(4-(4-hydroxyphenyl)thiazol-2-yl)cinnamamide show altered solubility and target selectivity, emphasizing the need for QSAR modeling .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS. Low oral bioavailability (<20%) may explain poor in vivo activity despite strong in vitro results .

- Metabolic Stability : Incubate with liver microsomes to identify metabolites (e.g., CYP450-mediated oxidation of the thiazole ring) .

- Formulation Adjustments : Use nanoemulsions or PEGylation to enhance solubility and reduce clearance rates .

Q. What computational methods predict binding affinity to kinases like Nek2 and Hec1?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Glu87 and hydrophobic contacts with Leu194 in Nek2) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and identify critical residues (e.g., RMSD < 2.0 Å indicates stable binding) .

- Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent effects, guiding rational design .

Q. What strategies differentiate its multi-target mechanisms in cancer vs. antimicrobial contexts?

- Transcriptomic Profiling : RNA-seq of treated bacterial (e.g., S. aureus) vs. cancer cells reveals pathway-specific effects (e.g., downregulation of gyrB in bacteria vs. CDK1 in cancer) .

- Proteomic Pull-Down Assays : Biotinylated probes isolate target proteins from lysates, followed by LC-MS/MS identification .

- Dual-Activity Optimization : Balance lipophilicity (LogP 2.5–3.5) to maintain cell penetration without off-target cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.